

# spectroscopic comparison of lodol and its precursors

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Compound of Interest		
Compound Name:	lodol	
Cat. No.:	B189636	Get Quote

## A Spectroscopic Showdown: Iodol vs. Its Precursors

In the realm of heterocyclic chemistry, the journey from a simple aromatic ring to a functionalized derivative is often a tale told through spectra. This guide provides a comparative analysis of the spectroscopic properties of **Iodol** (2,5-diiodopyrrole) and its fundamental precursor, pyrrole. By examining the shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) data, we can clearly delineate the structural changes that occur during the synthesis of this important di-iodinated compound. This information is invaluable for researchers, scientists, and professionals in drug development who rely on precise characterization of molecular structures.

## At a Glance: Spectroscopic Data Comparison

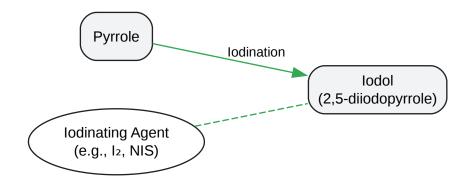
The following table summarizes the key spectroscopic data for pyrrole and **lodol**, offering a direct comparison of their characteristic signals.



Spectroscopic Technique	Pyrrole	lodol (2,5-diiodopyrrole)
¹H NMR (CDCl₃, δ in ppm)	~8.1 (br s, 1H, NH), ~6.7 (t, 2H, $\alpha$ -H), ~6.2 (t, 2H, $\beta$ -H)[1][2]	~8.2 (br s, 1H, NH), ~6.5 (s, 2H, β-H)
<sup>13</sup> C NMR (CDCl₃, δ in ppm)	~118 (α-C), ~108 (β-C)	~113 (β-C), ~75 (α-C)
IR (cm <sup>-1</sup> )	~3400 (N-H stretch), ~1530, 1470 (C=C stretch), ~740 (C-H bend)	~3450 (N-H stretch), ~1450 (C=C stretch), ~680 (C-I stretch)
UV-Vis (λmax in nm)	~210	~225, ~265
Mass Spec (m/z)	67 (M+)[3]	319 (M+)

## The Synthetic Pathway: From Pyrrole to Iodol

The transformation of pyrrole into **lodol** is a direct iodination reaction. This process introduces two iodine atoms onto the pyrrole ring at the electron-rich  $\alpha$ -positions (2 and 5). The overall synthesis can be visualized as a single-step reaction from its primary precursor.



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### References



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